N1-(2-chlorophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide
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Overview
Description
N1-(2-chlorophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H20ClN3O2S and its molecular weight is 413.92. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
- A study on bis-pyrazolyl-thiazoles, which are structurally related to N1-(2-chlorophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide, reported significant anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. The results highlighted the potential of thiazole-based compounds in cancer therapy (Gomha, Edrees, & Altalbawy, 2016).
Antiallergic Agents
- N-(4-substituted-thiazolyl)oxamic acid derivatives, which share a similar thiazole component, demonstrated potent antiallergy activity in a rat model. These findings suggest the potential of thiazole compounds in treating allergic reactions (Hargrave, Hess, & Oliver, 1983).
Antiviral and Cytotoxic Properties
- Research on pyrazole- and isoxazole-based heterocycles, including those with chlorophenyl components, showed that certain compounds can reduce the number of viral plaques of Herpes simplex type-1 (HSV-1) and exhibit cytotoxic activities. This suggests potential applications of these compounds in antiviral therapies (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).
Mechanism of Action
Target of Action
The compound, also known as N’-(2-chlorophenyl)-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide, is a derivative of 2-aminothiazole . The 2-aminothiazole scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . These drugs have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
Similar 2-aminothiazole derivatives have been found to prevent the proliferation of various cancerous cell lines . This suggests that the compound may interact with its targets to inhibit cell growth and division.
Biochemical Pathways
Given its potential anticancer activity, it may be involved in pathways related to cell proliferation and apoptosis .
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c1-13-7-9-15(10-8-13)21-24-14(2)18(28-21)11-12-23-19(26)20(27)25-17-6-4-3-5-16(17)22/h3-10H,11-12H2,1-2H3,(H,23,26)(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGMECRQCFNJCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC=CC=C3Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.